1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea
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Overview
Description
1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is a chemical compound with a unique structure that combines a nitrophenyl group, a propynyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea typically involves the reaction of 4-nitroaniline with propargyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)guanidine: Contains a guanidine group instead of thiourea.
1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)carbamate: Features a carbamate group in place of thiourea.
Uniqueness: 1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitrophenyl and propynyl groups further enhances its versatility in various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-prop-2-ynylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)13(14)15/h1,3-6H,7H2,(H2,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOUGAVNFBSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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